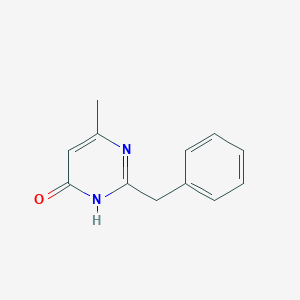

2-Benzyl-6-methyl-4(3H)-pyrimidinone

Description

Structure

3D Structure

Properties

CAS No. |

16673-85-1 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-benzyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-9-7-12(15)14-11(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |

InChI Key |

DTAMCJGTKKZYAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 6 Methyl 4 3h Pyrimidinone and Its Derivatives

General Synthetic Routes to 4(3H)-Pyrimidinones

The construction of the 4(3H)-pyrimidinone ring is most commonly achieved by forming the heterocyclic system from acyclic precursors. The most widely utilized approach involves the condensation of a three-carbon fragment with a reagent that provides the N-C-N backbone of the ring. bu.edu.eg

Cyclization and Condensation Reaction Approaches

The principal strategy for synthesizing the 4(3H)-pyrimidinone core involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an N-C-N fragment such as urea (B33335), thiourea, or an amidine. bu.edu.egnih.gov For the specific synthesis of 2-Benzyl-6-methyl-4(3H)-pyrimidinone, this approach would typically involve the reaction of phenylacetamidine with a β-ketoester like ethyl acetoacetate. The ethyl acetoacetate provides the C4, C5, and C6 atoms (with the methyl group at C6), while the phenylacetamidine provides the N1, C2 (with the benzyl group), and N3 atoms.

Another established cyclization method involves the reaction of β-aminocrotonamide with an α,β-unsaturated acid anhydride, which subsequently cyclizes in a basic medium to yield 2-alkenyl-6-methyl-4-hydroxypyrimidines. bu.edu.eg Additionally, visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has been developed as a green and efficient method for synthesizing related quinazolin-4(3H)-ones, highlighting a modern approach to forming this class of heterocycles. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Amidine (e.g., Phenylacetamidine) | 2,6-Disubstituted-4(3H)-pyrimidinone | bu.edu.eg |

| β-Aminocrotonamide | α,β-Unsaturated Acid Anhydride | 2-Alkenyl-6-methyl-4-hydroxypyrimidine | bu.edu.eg |

| 2-Aminobenzamides | Aldehydes | Quinazolin-4(3H)-ones | nih.gov |

Multi-step Reaction Sequences for Functionalized Pyrimidinones (B12756618)

Complex, functionalized pyrimidinones often require multi-step synthetic pathways. youtube.comyoutube.com These sequences allow for the introduction of specific functional groups that may not be compatible with one-pot cyclization conditions. A common strategy involves the synthesis of an intermediate heterocyclic system, such as a 1,3-oxazin-4-one, which can then be transformed into the desired pyrimidinone derivative through a ring transformation reaction upon treatment with an amine. bu.edu.eg

A deconstruction-reconstruction strategy offers another versatile multi-step approach. In this method, a pre-existing pyrimidine (B1678525) ring is converted into a pyrimidinium salt, which is then cleaved to an iminoenamine intermediate. This versatile intermediate can subsequently be recyclized with various reagents, such as urea, to form a new pyrimidinone scaffold (e.g., pyrimidinone 5b), allowing for significant diversification. nih.gov

Biginelli Reaction Derivatives in Pyrimidinone Synthesis

The Biginelli reaction is a powerful one-pot, three-component reaction that traditionally produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester, and urea under acidic catalysis. wikipedia.orgname-reaction.comorganic-chemistry.org While the direct product is a dihydropyrimidinone, these compounds serve as crucial precursors for the synthesis of fully aromatic pyrimidinones. The oxidation of the dihydropyrimidine ring is a common subsequent step to furnish the corresponding 4(3H)-pyrimidinone.

The scope of the Biginelli reaction has been expanded to include various components and catalysts, leading to a wide array of functionalized pyrimidine derivatives. organic-chemistry.orgbiomedres.us For instance, using methyl aroylpyruvates in a four-component Biginelli reaction with an aromatic aldehyde, urea, and methanol can lead to highly functionalized tetrahydropyrimidinones. biomedres.us The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, which is attacked by the enol of the β-ketoester, followed by cyclization and dehydration. name-reaction.comorganic-chemistry.org

| Reaction | Reactants | Product | Key Features |

| Classic Biginelli | Aryl Aldehyde, β-Ketoester, Urea | 3,4-Dihydropyrimidin-2(1H)-one | One-pot, three-component, acid-catalyzed. wikipedia.orgorganic-chemistry.org |

| Four-Component Biginelli | Methyl Aroylpyruvate, Aromatic Aldehyde, Urea, Methanol | 4-Methoxy-hexahydropyrimidine-4-carboxylate | Introduces additional functionality at C4. biomedres.us |

Regioselective Synthetic Protocols

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyrimidinones, as multiple positions on the ring are susceptible to reaction. researchgate.netnih.gov Modern synthetic protocols focus on directing functionalization to specific carbon atoms, most notably C-6 and C-2.

C-6 Substituent Elaboration via Metallation-Alkylation Strategies

Modification of the C-6 position of a pre-formed pyrimidinone ring can be achieved through metallation followed by quenching with an electrophile (alkylation). This strategy typically involves the deprotonation of the C-6 position using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with an alkyl halide to introduce a new substituent at the C-6 position. While direct examples on this compound are specific, the principle is applicable to purine systems, a related class of heterocycles, where regioselective alkylation at various positions has been studied. nih.gov The development of such regioselective methods is crucial for creating libraries of analogues for structure-activity relationship studies. nih.gov

C(2)-Functionalization and Derivatization Approaches

The C-2 position of the 4(3H)-pyrimidinone ring is a common site for functionalization. A highly effective strategy involves the introduction of a good leaving group at the C-2 position, which can then be displaced by a variety of nucleophiles. researchgate.net A common precursor for this approach is a 2-(methylthio)-6-methyl-4(3H)-pyrimidinone or a 2-chloro-6-methyl-4(3H)-pyrimidinone.

The 2-(methylthio) derivative can be synthesized by the cyclocondensation of ethyl acetoacetate with S-methylisothiourea. bu.edu.eg The methylthio group can then be displaced by amines to yield 2-amino-pyrimidinone derivatives. researchgate.net Similarly, 2-chloropyrimidines serve as versatile intermediates for nucleophilic substitution reactions. researchgate.netthieme.de This approach allows for the synthesis of a wide range of C-2 functionalized pyrimidinones, including those with alkyl, aryl, or amino substituents, providing a modular route to diverse derivatives. researchgate.netresearchgate.net

| Precursor | Reagent | Product | Strategy |

| 2-(Methylsulfanyl)-pyrimidin-4(3H)-one | Amine (e.g., Propylamine) | N-Substituted-2-amino-pyrimidin-4(3H)-one | Nucleophilic displacement of the methylsulfanyl group. researchgate.net |

| 2-Chloropyrimidine | Nucleophile (e.g., N-methylpiperazine) | 2-Substituted Pyrimidine | Nucleophilic aromatic substitution. researchgate.net |

Control of Stereochemistry in Pyrimidinone Synthesis

Achieving stereochemical control in the synthesis of pyrimidinone derivatives is crucial for developing enantiopure compounds, which often exhibit distinct biological activities. Methodologies to introduce chirality into the pyrimidinone scaffold primarily rely on asymmetric synthesis, utilizing chiral auxiliaries, catalysts, or starting materials.

One established approach is the "Asymmetric Electrophilic α-Amidoalkylation" (AEαA) reaction, which employs a chiral alkylaminocarbonyl unit as a chiral auxiliary to facilitate the stereoselective synthesis of piperidine derivatives. znaturforsch.comznaturforsch.com These intermediates can then undergo intramolecular condensation to form fused hexahydropyrido[1,2-c]pyrimidinones. znaturforsch.comznaturforsch.com Subsequent reduction and removal of the chiral auxiliary yield enantiopure octahydro-1H-pyrido[1,2-c]pyrimidin-1-ones. znaturforsch.com This strategy highlights how a chiral auxiliary attached to a nitrogen atom can effectively guide the stereochemical outcome of cyclization reactions, a principle applicable to the synthesis of chiral derivatives of this compound where a stereocenter is desired on a substituent.

Another strategy involves the synthesis of novel chiral pyrimidone salts which can act as precursors to N-heterocyclic carbenes (NHCs). ingentaconnect.comresearchgate.net These chiral NHCs can then be used as ligands in asymmetric catalysis. For instance, enantiopure pyrimidone salts have been synthesized from dimethylmalonic acid and chiral primary amines, and their applicability has been demonstrated in the asymmetric diethylzinc addition to arylaldehydes, producing chiral secondary alcohols with good yields and moderate enantioselectivities. ingentaconnect.comresearchgate.net

Furthermore, highly enantioselective cyclopropanation reactions represent another avenue for creating chiral pyrimidine-containing molecules. rsc.org N1-vinylpyrimidines can react with phenyliodonium ylides in the presence of a chiral catalyst to deliver cyclopropanes with high yield and enantiomeric excess. rsc.org These chiral cyclopropanes can serve as building blocks for more complex chiral molecules, including pyrimidine nucleoside analogues. rsc.org

Table 1: Asymmetric Synthesis Approaches for Chiral Pyrimidinone Scaffolds

| Method | Description | Key Feature | Potential Application for Target Compound |

|---|---|---|---|

| Asymmetric Electrophilic α-Amidoalkylation | Use of a chiral auxiliary on a piperidine precursor to guide intramolecular condensation. znaturforsch.comznaturforsch.com | Stereoselective formation of fused pyrimidinone systems. | Synthesis of chiral fused derivatives starting from a modified pyrimidinone core. |

| Chiral Pyrimidone Salt Catalysis | Synthesis of enantiopure pyrimidone salts as N-heterocyclic carbene precursors for asymmetric reactions. ingentaconnect.comresearchgate.net | Generation of chiral catalysts for stereoselective additions. | Catalyzing asymmetric reactions on the substituents of the pyrimidinone ring. |

| Asymmetric Cyclopropanation | Enantioselective reaction of N1-vinylpyrimidines with phenyliodonium ylides. rsc.org | Creation of chiral cyclopropane-containing pyrimidine derivatives. | Introducing chiral three-membered rings onto the pyrimidinone scaffold. |

Advanced and Modern Synthetic Techniques in Pyrimidinone Chemistry

The field of organic synthesis has been revolutionized by advanced techniques that offer significant advantages over conventional methods, including enhanced reaction rates, higher yields, improved safety profiles, and amenability to automation. These modern approaches are well-suited for the construction of this compound and its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for the rapid and efficient production of heterocyclic compounds, including pyrimidines and pyrimidinones. nih.gov This technique utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, often from hours to minutes, along with higher product yields and purity. nih.govorientjchem.org The heating mechanisms involve dipolar polarization and ionic conduction, providing a sustainable and green alternative to conventional heating. nih.gov

A notable application is in multicomponent reactions, such as the synthesis of pyrimidinones from aromatic aldehydes, ethyl cyanoacetate, and benzamidine hydrochloride in water under microwave irradiation. blucher.com.br This green approach highlights the potential for environmentally benign synthesis. MAOS has also been successfully applied to the synthesis of various fused pyrimidine derivatives, such as thienopyrimidinones, offering advantages of short reaction times, good yields, and simple workup procedures. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Pyrimidinones

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of Thioxotheinopyrimidinones | Long reaction time, low to moderate yield | 5 min, Higher yields | orientjchem.org |

| Synthesis of Pyrimidinones (Multicomponent) | Can take up to two days | 20 min, Moderate yields | blucher.com.br |

| Synthesis of 2,4,6-Triarylpyrimidines (Multicomponent) | Not specified | Solvent-free, good to excellent yields | mdpi.com |

Continuous Flow Chemistry for Pyrimidinone Scaffold Construction

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. mdpi.com This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction control, improved safety (especially for hazardous reactions), and easier scalability. mdpi.comnih.gov

Flow chemistry has been effectively used for the synthesis of fused pyrimidinone and quinolone derivatives in automated high-temperature and high-pressure reactors, achieving high yields in minutes. acs.org This method is highly amenable for rapid heterocycle synthesis and scale-up. acs.org Another advanced application is the use of continuous-flow retro-Diels-Alder reactions to prepare various pyrimidinone derivatives from condensed precursors, allowing for rapid screening of conditions and confirming the viability of preparing desired scaffolds. researchgate.net Flow chemistry also improves the regioselectivity in multicomponent reactions for synthesizing fused imidazoles, such as 3-aminoimidazo[1,2-α]pyrimidines, with a significant decrease in reaction time compared to batch conditions. vapourtec.com

Solid-Phase Organic Synthesis of Pyrimidinone Scaffolds

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds. In this technique, a starting material is anchored to an insoluble polymer support, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing the resin, simplifying purification.

This methodology has been applied to the synthesis of diverse pyrimidinone derivatives. For example, a polymer-bound thiouronium salt can be condensed with various β-ketoesters to afford a range of 5,6-disubstituted pyrimidinones. arkat-usa.org A key advantage is the ability to introduce additional diversity at the final cleavage step by using different cleavage conditions to modify the pyrimidinone at another position. arkat-usa.org This approach avoids the laborious purification of polar intermediates and is suitable for automation using parallel synthesizers. arkat-usa.org Similarly, a facile solid-phase method has been developed for a thiazolo-pyrimidinone derivative library, demonstrating high yields over multiple synthetic steps. mdpi.com

Parallel Solution Phase Synthesis of Pyrimidinone Libraries

Parallel solution-phase synthesis offers an alternative to solid-phase methods for the generation of combinatorial libraries. tandfonline.com This approach is particularly useful when reactions are clean and high-yielding, and the products can be easily purified, often by simple crystallization. acs.org It avoids the challenges sometimes associated with solid-phase synthesis, such as difficult reaction monitoring and limitations imposed by the solid support. researchgate.net

An efficient synthetic route for the combinatorial synthesis of pyrazolo[1,5-a]pyrimidine libraries in solution has been developed. acs.orgnih.gov This method allows for the parallel synthesis of thousands of carboxamide derivatives on a 50-100 mg scale. nih.gov The key steps involve the assembly of the pyrazolo[1,5-a]pyrimidine ring followed by solution-phase acylation and reduction methodologies. acs.org Similarly, diverse libraries of acyclic nucleoside analogues based on purine and pyrimidine scaffolds have been prepared using a parallel high-throughput solution-phase format with automated reagent dispensing and purification systems. acs.orgnih.gov

Synthetic Exploration of Fused Pyrimidinone Systems

The pyrimidinone core, including scaffolds like this compound, serves as a versatile platform for the construction of fused heterocyclic systems. These fused derivatives are of significant interest due to their diverse pharmacological properties.

Various synthetic strategies have been developed to access these complex structures. For instance, enaminonitriles derived from pyrimidinones can be reacted with different N-nucleophiles to produce a range of azolopyrimidine derivatives, such as pyrazolopyrimidines and triazolopyrimidines. cell.com Cyclocondensation reactions are a common theme; the reaction of α,β-unsaturated ketones with 5-aminopyrazoles can selectively yield pyrazolo[1,5-a]pyrimidines. nih.gov

Modern techniques have also been applied to streamline the synthesis of fused systems. Microwave irradiation has been shown to be highly effective for the accelerated synthesis of thienopyrimidinones and thienotriazolopyrimidinones. orientjchem.org Continuous flow reactors operating at high temperatures and pressures have been used to synthesize fused pyrimidinone and quinolone derivatives within minutes, demonstrating a powerful method for rapid library generation and scale-up. acs.org Furthermore, one-pot, three-component reactions provide an efficient route to fused systems like thiazole-pyrimidines from simple starting materials such as a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com

Table 3: Examples of Synthesized Fused Pyrimidinone Systems

| Fused System | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Thienopyrimidinones | Microwave-Assisted Synthesis | Thieno[2,3-d]pyrimidine precursors | orientjchem.org |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | α,β-Unsaturated ketones, 5-Aminopyrazoles | nih.gov |

| Thiazolo[3,2-a]pyrimidines | Cyclocondensation | Enaminonitrile, 2-Aminobenzothiazole | cell.com |

| Fused Quinolones | Continuous Flow Synthesis | Not specified | acs.org |

| Thiazole-Pyrimidines | Three-Component Reaction | Thiourea, α-Haloketone, Dialkyl acetylenedicarboxylate | mdpi.com |

Pyrrolo-, Pyrimidoisoindole, and Spiropyrimidinone Derivatives

Following a thorough search of chemical databases and scholarly articles, no published methods were found for the synthesis of pyrrolo-, pyrimidoisoindole, or spiropyrimidinone derivatives that specifically employ this compound as a precursor. General synthetic strategies for these classes of compounds typically involve different starting materials and reaction pathways.

Chemical Reactivity and Transformation Studies of 2 Benzyl 6 Methyl 4 3h Pyrimidinone Analogues

Reactivity of the 4(3H)-Pyrimidinone Core

The inherent electronic nature of the 4(3H)-pyrimidinone ring dictates its reactivity towards various reagents. The presence of electron-donating and withdrawing groups can further modulate its chemical behavior, making it amenable to a range of transformations.

Reactions with Carbon Nucleophiles and Enamine Intermediates

The pyrimidinone ring can react with nucleophiles, although this often requires activation of the ring. For instance, the formation of pyrimidinium salts enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. A deconstruction-reconstruction strategy has been developed that involves the cleavage of pyrimidinium salts by nucleophiles to form intermediate iminoenamines. nih.gov These intermediates can then be subjected to further reactions. For example, chloroiminoenamine intermediates can be formed by treating the cleaved product with N-chlorosuccinimide and trifluoroacetic acid. nih.gov

Functionalized enamines are also used as starting materials for the synthesis of pyrimidine (B1678525) derivatives, indicating the importance of enamine intermediates in the chemistry of this heterocyclic system. growingscience.com

Electrophilic Aromatic Substitution on Pyrimidinone Rings

The pyrimidine ring is considered a π-deficient heterocycle, which generally makes electrophilic aromatic substitution reactions difficult to achieve. researchgate.net The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic attack. Consequently, harsh reaction conditions are often required for such substitutions to occur. youtube.com

However, the presence of activating groups on the pyrimidine ring can facilitate electrophilic substitution. researchgate.net For electrophilic substitution to occur on thieno[2,3-d]pyrimidines, the reaction typically involves position 6. growingscience.com In contrast, for thieno[3,2-d]pyrimidines, the influence of the annulated pyrimidine ring directs the electrophilic attack to position 7. growingscience.com The general mechanism for electrophilic aromatic substitution proceeds in two steps: the initial attack of the aromatic ring on the electrophile, which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For pyridine, a related nitrogen-containing heterocycle, electrophilic substitution is nearly impossible without activation and typically occurs at the meta-position. youtube.comwikipedia.org

Ring-Opening and Rearrangement Reactions of Pyrimidinone Derivatives

Pyrimidine derivatives can undergo ring-opening reactions under certain conditions. While generally stable, the introduction of electron-withdrawing groups can decrease the stability of the ring, making it more susceptible to cleavage by acids or bases. rsc.org For example, 5-nitropyrimidine is readily decomposed by alkali. rsc.org

A well-known rearrangement reaction involving pyrimidines is the Dimroth rearrangement, which involves the ring-opening of N-alkylated iminopyrimidines. rsc.orgnih.gov This rearrangement follows the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The process is initiated by the protonation of a ring nitrogen atom, followed by ring opening, tautomerization, ring closure, and deprotonation. nih.gov

Ring transformation reactions can also occur when pyrimidines react with nucleophiles like ammonia or amide ions. wur.nl These transformations can lead to ring systems with a different number of atoms or result in the exchange of a ring nitrogen atom. wur.nl A deconstruction-reconstruction strategy has also been employed to convert pyrimidines into pyridines by forming intermediate vinamidinium salts after ring cleavage. nih.gov

Positional Functionalization and Derivatization

The functionalization of the pyrimidinone ring at its various positions is a key strategy for modifying its properties and synthesizing new derivatives.

Modification of the C-2 Substituent

The C-2 position of the pyrimidinone ring is a common site for modification. A deconstruction-reconstruction process allows for the introduction of various substituents at this position. nih.gov By cyclizing with different amidines, alkyl groups like methyl and cyclopropyl can be installed. nih.gov This method is also effective for introducing a trifluoromethyl group using trifluoroacetamidine. nih.gov

The synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones is achieved through the cyclization of β-keto esters with amidines, demonstrating another route for introducing diversity at the C-2 position. researchgate.net

Table 1: Examples of C-2 Substituent Modification

| Starting Material Class | Reagent | Resulting C-2 Substituent |

|---|---|---|

| Iminoenamine Intermediate | Methylamidine | Methyl |

| Iminoenamine Intermediate | Cyclopropaneamidine | Cyclopropyl |

| Iminoenamine Intermediate | Trifluoroacetamidine | Trifluoromethyl |

Modification of the C-5 Substituent

The C-5 position of the pyrimidine ring is another important site for functionalization. A deconstruction-reconstruction strategy allows for the difunctionalization of the pyrimidine ring at both the C-2 and C-5 positions. nih.gov For instance, a chloro group can be introduced at the C-5 position using N-chlorosuccinimide. nih.gov

The nature of the substituent at the C-5 position can significantly influence the biological activity of pyrimidine derivatives. nih.gov In a study on 2-aminopyrimidines as inhibitors of prostaglandin E2 production, the length of the C-5 substituent (hydrogen, methyl, n-butyl) was found to affect the inhibitory potency. nih.gov It was observed that a shorter C-5 substituent led to higher potency. nih.gov

In the context of designing selective CDK9 inhibitors, the steric and electronic properties of the C-5 substituent were found to be crucial. cardiff.ac.uk The introduction of a methyl group at this position was found to be optimal for achieving selectivity. cardiff.ac.uk

Table 2: Influence of C-5 Substituent on Biological Activity

| Compound Class | C-5 Substituent | Observation |

|---|---|---|

| 2-Aminopyrimidines | H, Methyl, n-Butyl | Shorter substituent led to higher PGE2 inhibition. nih.gov |

| 2,4,5-Trisubstituted Pyrimidines | Methyl | Optimal for CDK9 selectivity. cardiff.ac.uk |

| 2,4,5-Trisubstituted Pyrimidines | Hydrogen | Abolished CDK9/CDK2 selectivity. cardiff.ac.uk |

Tautomeric Equilibria and Aromaticity in 4(3H)-Pyrimidinones

The 4(3H)-pyrimidinone core, present in nucleic acid bases like uracil and thymine, is subject to tautomerism, a phenomenon critical to its chemical and biological behavior chemicalbook.com. This equilibrium typically involves the keto form (amide) and the enol form (aromatic alcohol, 4-hydroxypyrimidine). Extensive experimental and computational studies have been conducted to understand the relative stability of these tautomers.

For the parent 4(3H)-pyrimidinone, the keto tautomer is predominantly favored in both the gas phase and in solution nih.govnih.gov. Computational studies have shown that the introduction of a nitrogen atom into the pyridine ring to form a pyrimidine ring shifts the equilibrium towards the ketonic form nih.govacs.org. The energetics of this tautomeric balance are influenced by factors such as aromaticity, electronic delocalization, and intramolecular hydrogen bonds nih.govacs.org.

The tautomerism and dimerization of 4(3H)-pyrimidinone have been investigated in solutions like carbon tetrachloride and chloroform using IR spectroscopy and quantum chemical calculations. These studies reveal the clear predominance of the keto tautomer in both solvent systems nih.gov.

Gaseous-Phase Keto-Enol Tautomeric Equilibrium Analysis

In the gas phase, the keto form of 4(3H)-pyrimidinone is the most stable tautomer. This preference is a key distinction from the related 2-hydroxypyridine system, where the hydroxyl (enol) form is favored nih.govacs.org. The shift in equilibrium is attributed to the presence of the second nitrogen atom in the pyrimidine ring nih.govacs.org.

Computational methods, such as the semi-empirical quantum chemical MNDO method, and higher-level calculations have been employed to determine the relative stability of 4-pyrimidinone tautomers in the gas phase chemicalbook.com. The enthalpy of formation in the gaseous phase for 4(3H)-pyrimidinone has been determined experimentally by combining static bomb combustion calorimetry and Knudsen effusion techniques, providing crucial data for these computational models nih.govresearchgate.net. These studies allow for a detailed understanding of how to control the keto-enol tautomeric equilibrium in nitrogen-containing heterocyclic rings nih.govacs.orgresearchgate.net.

| Tautomer | Structure | Relative Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| Keto Form (4(3H)-pyrimidinone) | Amide structure | 0 (Most Stable) | Predominant form in the gas phase due to electronic structure of the pyrimidine ring. nih.govacs.org |

| Enol Form (4-Hydroxypyrimidine) | Aromatic alcohol structure | ~2.6 - 3.1 | Significantly less stable than the keto form in isolation. nih.gov |

Factors Influencing Tautomeric Preferences

Several interconnected factors determine the position of the tautomeric equilibrium in 4(3H)-pyrimidinone and its analogues.

Aromaticity and Electronic Delocalization : The aromatic character of the different tautomers plays a significant role. The enol form (4-hydroxypyrimidine) is a fully aromatic system. However, computational analyses, using methods like Nucleus-Independent Chemical Shifts (NICS), indicate that the energetic advantage of aromaticity in the enol form is not sufficient to overcome the stability of the keto form nih.govacs.orgnih.gov.

Hydrogen Bonding : Intramolecular hydrogen bonds can stabilize certain tautomeric forms. In the broader class of substituted pyridines and pyrimidines, intramolecular hydrogen bonding is a known stabilizing factor nih.gov. For 4(3H)-pyrimidinone itself, intermolecular hydrogen bonding leading to dimerization is significant, particularly in nonpolar solvents. The formation of a keto-keto ring dimer is observed, and this dimer can facilitate a double proton transfer, which plays a role in the interconversion to the enol monomer, especially at elevated temperatures nih.gov.

Solvent Effects : The polarity of the solvent can influence the tautomeric equilibrium. For many carbonyl compounds, increasing solvent polarity shifts the equilibrium toward the more polar keto tautomer missouri.edu. While the keto form of 4(3H)-pyrimidinone is dominant in both polar and nonpolar solvents, the solvent environment affects the degree of self-association and dimerization, which in turn impacts the tautomeric balance nih.govresearchgate.net.

Substituents : The nature and position of substituents on the pyrimidinone ring can quantitatively influence the tautomeric preference, potentially shifting the equilibrium by stabilizing one form over the other nih.gov. The electronic properties of groups at the C-2, C-5, or C-6 positions can alter the electron distribution within the ring and affect the relative energies of the keto and enol forms.

Structure Activity Relationship Sar Investigations of 2 Benzyl 6 Methyl 4 3h Pyrimidinone Derivatives

Elucidation of Substituent Effects on Biological Activity

The C-6 position of the pyrimidine (B1678525) ring is a key site for modification, and variations in the substituent at this position can significantly impact biological activity. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that altering the phenyl substituents within a 6-benzyl moiety can determine both the potency and specificity of inhibitory activity against various receptor tyrosine kinases (RTKs). nih.gov

In a series of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, the nature of the aryl group at the C-6 position was critical for anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The unsubstituted phenyl derivative showed moderate activity. nih.gov However, the introduction of specific substituents on this phenyl ring led to significant changes in potency. For instance, a 3-bromo derivative (5k) was identified as the most active in this series. nih.govnih.gov This highlights that both the presence of an aryl group and its substitution pattern are crucial determinants of activity.

Research on N4-aryl-6-substituted phenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines further underscores the importance of the C-6 substituent. It was demonstrated that an optimal combination of substitutions in both the 4-anilino ring and the 6-benzyl substituent is essential for potent RTK inhibition. nih.gov This suggests that the C-6 benzyl group interacts with a specific pocket in the target protein, and modifications to this group can fine-tune the binding affinity and selectivity.

The C-5 position of the pyrimidine ring is another critical determinant of biological activity and selectivity. In the development of CDK9 inhibitors based on a 2,4,5-trisubstituted pyrimidine scaffold, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk

SAR studies revealed that both steric and electronic properties of C-5 substituents affect potency. cardiff.ac.uk Replacing the C-5 chlorine with a methyl group significantly enhanced CDK9/CDK2 selectivity. cardiff.ac.uk Conversely, replacing the C-5 methyl with a hydrogen atom resulted in a complete loss of selectivity. cardiff.ac.uk The introduction of other groups, such as bromo, showed comparable selectivity to the chloro analog, suggesting that the size and electronic nature of the substituent at this position are delicately balanced for optimal target engagement. cardiff.ac.uk Furthermore, substituting the methyl group with a more electron-withdrawing trifluoromethyl group led to a loss of potency against both kinases and cells, despite maintaining some selectivity. cardiff.ac.uk In a different series, 2-amino-pyrrolo[2,3-d]pyrimidine derivatives featuring a benzyl moiety at the C-5 position demonstrated potent inhibition of Hsp90 and broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov

| Compound Ref. | C-5 Substituent | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|---|---|

| 30c | Cl | 20 | 312 | 16-fold |

| 30e | Me | 21 | 920 | 44-fold |

| 30h | Me | 11 | 985 | ~90-fold |

| 30q | Br | 31 | 485 | 16-fold |

| 30v | H | 32 | 281 | 9-fold |

| 30n | CF3 | 110 | 1060 | 10-fold |

The C-2 position of the pyrimidine ring is a versatile point for introducing a variety of substituents that can modulate the compound's physicochemical properties and biological activity. The electron-deficient nature of the C-2 position influences its reactivity and interactions with biological targets. scialert.net The introduction of groups like thio, alkoxy, or amino functions can alter hydrogen bonding capabilities, solubility, and metabolic stability.

Stereochemistry and conformational flexibility are crucial aspects of the SAR of pyrimidine derivatives. The three-dimensional arrangement of substituents can dictate the molecule's ability to fit into a binding pocket and establish effective interactions.

The introduction of halogen atoms is a widely used strategy in medicinal chemistry to enhance biological activity, modulate metabolic stability, and improve membrane permeability. In the context of pyrimidinone derivatives, halogenation at various positions has been shown to have a significant impact.

As discussed previously, the substitution of a chloro or bromo group at the C-5 position of the pyrimidine ring resulted in potent and selective kinase inhibitors. cardiff.ac.uk In a separate study on quinazolinonyl aminopyrimidines, halogenation of the C-6 phenyl substituent was explored. nih.gov The 3-bromo phenyl derivative emerged as the most active compound against MRSA biofilm formation, while the 4-bromo derivative showed reduced activity. nih.govnih.gov Other halogenated analogs, such as 2-chloro and 2,4-dichloro derivatives, were moderately active, whereas 4-chloro and 4-fluoro derivatives were less effective. nih.gov This indicates that the position of the halogen on the substituent ring is as critical as the halogen itself. Furthermore, studies on pyrrolo[2,3-d]pyrimidines demonstrated that different halogen substitutions (e.g., 3-bromo vs. 4-chloro) on an N-4 anilino moiety could significantly alter the potency and selectivity profile against various RTKs. nih.gov

| Compound Ref. | C-6 Phenyl Substituent | IC50 (μM) |

|---|---|---|

| 5a | Unsubstituted | 34.4 |

| 5k | 3-Bromo | 20.7 |

| 5l | 4-Bromo | 47.3 |

| 5m | 2-Chloro | 56.2 |

| 5o | 2,4-Dichloro | 42.7 |

Scaffold Optimization Strategies for Enhanced Biological Performance

Beyond simple substituent modifications, advanced medicinal chemistry strategies such as scaffold optimization and scaffold hopping are employed to enhance the biological performance of pyrimidine-based compounds. These approaches aim to identify novel core structures that retain key pharmacophoric features while offering improved potency, selectivity, or pharmacokinetic properties.

One common strategy involves medicinal chemistry optimization of hit compounds identified from high-throughput screening. This led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, demonstrating the potential for significant performance enhancement through iterative design and synthesis. nih.gov Another powerful technique is scaffold hopping, where the core pyrimidine structure is replaced by a bioisosteric ring system. This was successfully applied in the design of pyrazolo[3,4-d]pyrimidine derivatives as dual c-Met/STAT3 inhibitors. nih.gov Molecular modeling in such studies helps to validate that the new scaffold, in combination with optimized linkers and substituents like N-benzyl-2-(piperazin-1-yl)acetamide, maintains the crucial interactions for anticancer activity. nih.gov These strategies are essential for evolving initial lead compounds into viable drug candidates with superior biological profiles.

Strategies for Modulating Biological Potency and Selectivity

The biological potency and selectivity of 2-benzyl-6-methyl-4(3H)-pyrimidinone derivatives are profoundly influenced by the nature and position of substituents on both the pyrimidinone core and the benzyl moiety. nih.govresearchgate.net Medicinal chemistry campaigns have systematically explored these modifications to optimize interactions with biological targets.

Modifications of the 2-Benzyl Group: The benzyl group at the 2-position of the pyrimidinone ring is a critical determinant of activity. Alterations to this group can significantly impact binding affinity and selectivity. For instance, the introduction of various substituents on the phenyl ring of the benzyl group has been shown to modulate potency. The electronic and steric properties of these substituents play a crucial role. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, substitutions on the phenyl ring led to compounds with nanomolar inhibitory potency against certain enzymes. nih.gov

Interactive Data Table: SAR of 2-Benzyl Group Modifications

| Substitution on Benzyl Ring | Observed Effect on Potency | Reference Compound Example |

| Unsubstituted | Baseline activity | This compound |

| Electron-donating groups (e.g., -OCH3) | May increase or decrease potency depending on the target | Not specified in provided context |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Often leads to an increase in potency | Not specified in provided context |

| Bulky substituents | Can enhance selectivity by exploiting specific pockets in the target's binding site | Not specified in provided context |

Modifications at the 6-Position: The methyl group at the 6-position also offers a site for modification to fine-tune biological activity. While the core structure specifies a methyl group, related studies on similar pyrimidinone scaffolds suggest that varying the size and nature of the alkyl group at this position can influence ligand-receptor interactions.

Structure-Property Relationship Studies for Improved Drug-like Characteristics

Beyond biological potency and selectivity, the development of successful drug candidates requires the optimization of their physicochemical and pharmacokinetic properties, collectively known as drug-like characteristics. nih.gov Structure-property relationship (SPR) studies are crucial in this endeavor.

Improving Solubility and Permeability: The inherent lipophilicity of the benzyl and methyl groups in this compound can lead to poor aqueous solubility. Strategies to enhance solubility include the introduction of polar functional groups, such as hydroxyl or amino groups, on the benzyl ring or at other positions of the pyrimidinone core. These modifications can improve oral absorption and bioavailability. nih.gov

Metabolic Stability: The metabolic stability of a compound is a key determinant of its in vivo half-life. The benzyl and methyl groups can be susceptible to metabolic enzymes, such as cytochrome P450s. Modifications at these sites, such as the introduction of fluorine atoms or the replacement of a metabolically labile group with a more stable isostere, can block metabolic pathways and enhance the compound's duration of action.

Interactive Data Table: Strategies for Improving Drug-like Properties

| Property to Improve | Structural Modification Strategy | Example |

| Aqueous Solubility | Introduction of polar groups (e.g., -OH, -NH2) | Not specified in provided context |

| Metabolic Stability | Introduction of metabolically stable groups (e.g., -F) | Not specified in provided context |

| Permeability | Balancing lipophilicity and polarity | Not specified in provided context |

| Target Residence Time | Optimizing non-covalent interactions with the target | Not specified in provided context |

Comparative SAR Analysis within Pyrimidinone Sub-families (e.g., DABOs, HEPT, Thienopyrimidinones)

The 4(3H)-pyrimidinone core is a privileged scaffold found in several classes of biologically active compounds. A comparative analysis of the SAR of this compound derivatives with other well-known pyrimidinone sub-families, such as Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues, and thienopyrimidinones, provides valuable insights into the broader chemical space of pyrimidinone-based therapeutics.

DABOs (Dihydro-alkoxy-benzyl-oxopyrimidines): The DABO family of compounds, known for their anti-HIV activity, also features a 4(3H)-pyrimidinone nucleus. acs.org A key structural feature of DABOs is the presence of a C6-benzyl group, often with specific substitutions like 2,6-dihaloaryl groups. acs.org Comparing the SAR of this compound with DABOs reveals both similarities and differences. While the benzyl group is crucial in both series, the specific substitutions required for optimal activity can differ depending on the biological target. The C2 position in DABOs is often substituted with thio or amino chains, which is a point of divergence from the core structure discussed here. acs.org

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) Analogues: HEPT and its derivatives are another important class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Although they are structurally distinct from this compound, they share the pyrimidine core. The SAR of HEPT analogues highlights the importance of the N1 substituent and the C6-phenylthio group for anti-HIV activity. This contrasts with the C2-benzyl and C6-methyl substitution pattern of the title compound, underscoring how different substitution patterns around the pyrimidine ring can lead to vastly different biological activities.

Thienopyrimidinones: Thienopyrimidinones are fused heterocyclic systems where a thiophene ring is annulated to the pyrimidinone core. This fusion significantly alters the electronic and steric properties of the molecule compared to a simple substituted pyrimidinone. The SAR of thienopyrimidinones often reveals that the nature and position of substituents on the thiophene ring are critical for biological activity. This provides a valuable counterpoint to the SAR of this compound, where the focus is on the substituents of a non-fused pyrimidinone system.

Interactive Data Table: Comparative SAR of Pyrimidinone Sub-families

| Pyrimidinone Sub-family | Key Structural Features | Primary Biological Target (Example) | Common SAR Observations |

| This compound | C2-benzyl, C6-methyl | Varies depending on other substitutions | Potency influenced by benzyl ring substituents |

| DABOs | C6-benzyl (often substituted), C2-thio/amino chains | HIV Reverse Transcriptase | 2,6-dihaloaryl on C6-benzyl enhances potency |

| HEPT Analogues | N1-alkoxymethyl, C6-phenylthio | HIV Reverse Transcriptase | N1 and C6 substituents are critical for activity |

| Thienopyrimidinones | Fused thiophene ring | Various (e.g., kinases, GPCRs) | Substituents on the thiophene ring are key determinants of activity |

In Vitro Biological Mechanism of Action Studies of 2 Benzyl 6 Methyl 4 3h Pyrimidinone Analogues

Mechanistic Investigations of Enzyme Inhibition

Ubiquitin Specific Protease 7 (USP7) Inhibition Studies

Pyrimidinone-based compounds have emerged as potent and selective inhibitors of Ubiquitin Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in cellular pathways, including the p53 tumor suppressor pathway. The mechanism of inhibition by these analogues is primarily allosteric.

Structure-guided design and high-resolution co-crystallography have revealed that these inhibitors bind to an allosteric site in the palm region of the USP7 catalytic domain, which is distant from the active site cysteine residue. This binding event induces a conformational change that prevents the enzyme from engaging with its substrates, thereby inhibiting its deubiquitinating activity. The development of these inhibitors was initiated from fragment-based screening and scaffold-hopping exercises.

Structure-activity relationship studies have highlighted the importance of specific interactions for potent USP7 inhibition. For instance, the removal of key hydrogen-bonding heteroatoms, such as the amide carbonyl or the pyrimidinone N-1 nitrogen, has been shown to be highly detrimental to binding affinity. Methyl substitution at the benzylic position can lead to a significant increase in potency, with the stereochemistry of the methyl group being a critical determinant.

Table 2: Structure-Activity Relationship of Pyrimidinone-Based USP7 Inhibitors

| Compound Feature | Effect on USP7 Inhibition |

|---|---|

| Pyrimidinone N-1 Nitrogen | Essential for hydrogen bonding and binding affinity |

| Amide Carbonyl | Crucial for interaction with the enzyme |

| Benzylic Methyl Substitution | Can significantly increase potency; stereochemistry is critical |

Adenylyl Cyclase Type 1 (AC1) Inhibition Mechanisms

A pyrazolyl-pyrimidinone scaffold, structurally related to 2-benzyl-6-methyl-4(3H)-pyrimidinone, has been identified as a potent and selective inhibitor of adenylyl cyclase type 1 (AC1). AC1 is a calcium/calmodulin (Ca2+/CaM)-stimulated enzyme involved in central nervous system signaling pathways, including those related to chronic pain.

The mechanism of inhibition involves the direct interaction of the pyrimidinone analogues with the AC1 enzyme, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). These inhibitors have demonstrated selectivity for AC1 over other AC isoforms, including the closely related AC8. Structure-activity relationship studies have led to the development of analogues with cellular IC50 values in the sub-micromolar range, representing some of the most potent and selective inhibitors of Ca2+/CaM-stimulated AC1 activity reported to date.

Table 3: In Vitro Activity of Pyrazolyl-pyrimidinone Analogues against AC1

| Compound ID | Cellular IC50 vs AC1 (µM) | Selectivity vs AC8 |

|---|---|---|

| Hit Compound | Low micromolar | Selective |

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

While various heterocyclic compounds have been investigated as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), specific in vitro mechanistic studies detailing the interaction of this compound analogues with PPAR-γ are not extensively available in the current scientific literature. Research in this area has predominantly focused on other chemical scaffolds, such as thiazolidinediones and pyridine derivatives.

Protein Kinase Inhibition Profiles

Derivatives of pyrimidinone and related fused heterocyclic systems have been investigated for their ability to inhibit a range of protein kinases. The mechanism of inhibition is typically competitive, with the compounds binding to the ATP-binding site of the kinase domain.

PAK1 (p21-activated kinase 1): Bis-anilino pyrimidine (B1678525) derivatives have been identified as inhibitors of PAK1. Optimization through structure-based drug design has led to potent and highly selective inhibitors.

CK2 (Casein Kinase II): 2-aminopyrimidinone derivatives have been synthesized and tested as CK2 inhibitors. The most potent compounds in this class exhibit IC50 values in the low micromolar range. Their proposed binding mode is within the ATP-acceptor site of the enzyme.

EGFR (Epidermal Growth Factor Receptor): Fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, have been developed as potent EGFR inhibitors. These compounds are designed to interact with the tyrosine kinase domain of the receptor.

B-Raf: While specific data on this compound is limited, related pyrazolopyridine inhibitors have been developed to target the B-RafV600E mutant kinase.

MEK (Mitogen-activated protein kinase kinase): Some pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against the MEK/ERK pathway.

PDE4 (Phosphodiesterase 4): Pyrimidine-2,4-dione derivatives have been synthesized and evaluated as PDE4 inhibitors, showing moderate activity.

BCL6 (B-cell lymphoma 6): N-phenyl-4-pyrimidinamine derivatives have been designed as potent BCL6 inhibitors. These compounds block the interaction of BCL6 with its corepressors.

DRAK1 (Death-associated protein kinase-related apoptosis-inducing protein kinase 1): Pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as highly selective and potent inhibitors of DRAK1, acting as type I inhibitors.

CDK1/CDK2 (Cyclin-dependent kinases 1 and 2): Pyrazolo[3,4-d]pyrimidinone derivatives have been identified as potent CDK2 inhibitors, with some compounds showing superior activity to reference inhibitors like roscovitine. These compounds are believed to act by binding to the ATP-binding site of the kinase.

Pim-1: Pyridothienopyrimidin-4-one derivatives have been shown to be potent inhibitors of Pim-1 kinase, with IC50 values in the low micromolar range.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Thieno[2,3-d]pyrimidine-based derivatives have demonstrated highly potent dose-related inhibition of VEGFR-2, with IC50 values in the nanomolar range.

Table 4: Protein Kinase Inhibition Profile of Pyrimidinone and Related Analogues

| Kinase Target | Pyrimidinone Scaffold | Potency (IC50/Ki) |

|---|---|---|

| PAK1 | Bis-anilino pyrimidine | Potent |

| CK2 | 2-aminopyrimidinone | 1.1 µM |

| EGFR | Pyrido[3,4-d]pyrimidine | 1.7 - 23.3 nM |

| BCL6 | N-phenyl-4-pyrimidinamine | Potent |

| DRAK1 | Pyrazolo[1,5-a]pyrimidine | 21 nM (KD) |

| CDK2 | Pyrazolo[3,4-d]pyrimidinone | 0.21 µM |

| Pim-1 | Pyridothienopyrimidin-4-one | 1.18 - 4.62 µM |

Autotaxin (ATX) Inhibitory Mechanisms

Specific in vitro studies detailing the inhibitory mechanisms of this compound analogues against autotaxin (ATX) are not prominently featured in the available scientific literature. The development of ATX inhibitors has largely focused on other chemical classes, such as pyridazine derivatives and lipid analogues.

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Analogues of this compound have been investigated for their potential to inhibit Isocitrate Dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are implicated in various cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The development of IDH1 inhibitors is therefore a significant area of cancer research.

Studies on pyrimidinone-based compounds have shown that they can act as allosteric inhibitors of mutant IDH1. For instance, a series of 3-pyrimidin-4-yl-oxazolidin-2-ones were identified as potent and selective inhibitors of the IDH1-R132H mutant. High-throughput screening identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a promising lead compound. Further optimization of this series led to the development of compounds with improved potency and pharmacokinetic properties.

While direct studies on this compound are not extensively documented in this context, the inhibitory activity of its analogues suggests that the pyrimidinone scaffold is a viable pharmacophore for targeting mutant IDH1. The mechanism of these analogues involves binding to an allosteric site on the enzyme, leading to a conformational change that inhibits its neomorphic activity.

Table 1: IDH1 Inhibition by Pyrimidinone Analogues

| Compound Class | Specific Analogue Example | Target | Mechanism of Action |

| 3-Pyrimidin-4-yl-oxazolidin-2-ones | 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one | Mutant IDH1 (R132H) | Allosteric Inhibition |

Decaprenylphosphoryl-β-d-ribose 2′-Oxidase (DprE1) Inhibition

Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. Several classes of compounds containing the pyrimidine scaffold have been identified as potent inhibitors of DprE1.

Research has described the identification of a novel series of morpholino-pyrimidine DprE1 inhibitors derived from a high-throughput screening hit. frontiersin.org Optimization of these initial hits led to compounds with improved physicochemical properties and potent in vivo efficacy in a murine model of tuberculosis. frontiersin.org Another study focused on pyrazolo[3,4-b]pyridine-linked pyrimidine derivatives as potential DprE1 inhibitors, with molecular docking studies indicating strong binding interactions with the enzyme.

These findings highlight the potential of the pyrimidinone core structure, as found in this compound, to serve as a basis for the design of novel DprE1 inhibitors. The mechanism of inhibition for many of these analogues involves non-covalent binding to the active site of the enzyme, thereby disrupting the mycobacterial cell wall synthesis.

Table 2: DprE1 Inhibition by Pyrimidine Analogues

| Compound Class | Inhibition Target | Potential Application |

| Morpholino-pyrimidines | Mycobacterium tuberculosis DprE1 | Anti-tuberculosis therapy |

| Pyrazolo[3,4-b]pyridine-pyrimidines | Mycobacterium tuberculosis DprE1 | Anti-tuberculosis therapy |

Cellular Pathway Modulation and Interaction Studies

Modulation of G-protein-coupled Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are considered important therapeutic targets for a range of neurological and psychiatric disorders. The modulation of mGluRs can be achieved through orthosteric ligands that bind to the glutamate binding site or through allosteric modulators that bind to a different site on the receptor.

While direct evidence of this compound modulating mGluRs is limited, the diverse biological activities of pyrimidine derivatives suggest potential interactions. The structural features of the pyrimidinone core could allow it to interact with the allosteric binding sites of mGluRs, thereby modulating their activity. Further research is needed to explore the specific effects of this compound and its analogues on different mGluR subtypes.

Interaction with X-linked Inhibitor of Apoptosis Protein (XIAP)

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its overexpression is associated with cancer development and resistance to therapy. A theoretical study using a docking model evaluated the potential interaction of twenty-seven pyrimidinone derivatives with XIAP. The results indicated that several pyrimidinone derivatives could interact with the surface of the XIAP protein.

This theoretical interaction suggests that these compounds could potentially inhibit the biological activity of XIAP, making them candidates for further investigation as anti-cancer agents. Although this compound was not explicitly included in this particular study, the findings for other pyrimidinone derivatives suggest that this class of compounds warrants further exploration for its potential to interact with and inhibit XIAP.

Table 3: Theoretical Interaction of Pyrimidinone Derivatives with XIAP

| Study Type | Number of Pyrimidinone Derivatives Studied | Key Finding |

| Docking Model | 27 | Several derivatives showed potential interaction with the XIAP protein surface. |

Influence on Cellular Processes (e.g., DNA, RNA, Protein Interactions)

The pyrimidine scaffold is a fundamental component of nucleic acids, and derivatives of pyrimidine have been shown to interact with DNA and other cellular macromolecules. For instance, some pyrimidine derivatives have been studied for their DNA binding and cleavage activities. These interactions can occur through various modes, including intercalation between DNA base pairs, groove binding, or electrostatic interactions.

Furthermore, pyrimidinone-based compounds have been developed as inhibitors of enzymes that interact with DNA and RNA, such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for nucleotide biosynthesis, and their inhibition can disrupt DNA replication and cell division. While specific studies on the interaction of this compound with DNA, RNA, or its influence on protein interactions are not widely available, the general properties of the pyrimidine and pyrimidinone classes of compounds suggest that such interactions are plausible and represent an area for future research.

Anti-agr Activity in Bacterial Systems

The accessory gene regulator (agr) system is a quorum-sensing system in Staphylococcus aureus that controls the expression of virulence factors. Inhibition of the agr system is a promising strategy to combat S. aureus infections by reducing its pathogenicity without exerting selective pressure for antibiotic resistance.

Several studies have demonstrated the potential of pyrimidine derivatives to inhibit biofilm formation and quorum sensing in S. aureus. For example, multisubstituted pyrimidines have been shown to effectively inhibit the growth of S. aureus and prevent biofilm formation. While not directly measuring "anti-agr" activity, the inhibition of quorum sensing-regulated phenotypes like biofilm formation strongly suggests an interaction with the agr system. The mechanism of action is thought to involve the modulation of the expression of genes regulated by the agr system. These findings indicate that the this compound scaffold could be a promising starting point for the development of novel anti-virulence agents targeting the agr system in S. aureus.

Down-regulation of Anti-apoptotic and Proliferative Proteins (e.g., Bcl-2, Cyclin D1)

Recent in vitro studies have highlighted the potential of pyrimidinone analogues to modulate key proteins involved in cell survival and proliferation, specifically the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1. The dysregulation of these proteins is a hallmark of many pathological conditions, including cancer.

Research on novel camphor-based pyrimidine derivatives has demonstrated their ability to induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. In these studies, treatment of MDA-MB-231 breast cancer cells with a specific analogue, compound 3f, led to a dose-dependent down-regulation of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. Concurrently, an up-regulation of the pro-apoptotic protein Bax was observed, shifting the Bax/Bcl-2 ratio in favor of apoptosis nih.govnih.gov. This alteration in the balance of Bcl-2 family proteins is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome C from the mitochondria and subsequent activation of caspase cascades nih.gov.

Similarly, studies on pyrido[2,3-d]pyrimidine derivatives have shown their capacity to induce apoptosis in various cancer cell lines. Specific compounds within this class were found to down-regulate the expression of Bcl-2 in both PC-3 prostate cancer cells and MCF-7 breast cancer cells nih.gov. This down-regulation of Bcl-2 was accompanied by an up-regulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, further confirming the pro-apoptotic mechanism of these compounds nih.gov.

In addition to modulating apoptotic pathways, pyrimidinone analogues have been shown to affect cell cycle progression by targeting Cyclin D1. Cyclin D1 is a crucial protein for the G1 to S phase transition in the cell cycle, and its overexpression is linked to uncontrolled cell proliferation. Studies have indicated that certain pyrido[2,3-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDK4/6), which are activated by Cyclin D1, leading to cell cycle arrest nih.gov. While direct evidence for the down-regulation of Cyclin D1 by this compound itself is still emerging, the observed inhibition of CDK4/6 by analogous structures suggests a potential mechanism for controlling cell proliferation nih.gov.

The ability of these pyrimidinone analogues to down-regulate both Bcl-2 and Cyclin D1 underscores their potential as multi-targeted agents that can simultaneously induce apoptosis and inhibit proliferation in vitro.

In Vitro Efficacy and Screening Studies (Mechanistic Implications)

Antiviral Activity against Various Virus Strains

Derivatives of the pyrimidine core structure have been the subject of extensive in vitro screening to determine their efficacy against a broad spectrum of viruses. These studies have revealed that certain analogues possess notable antiviral properties, interfering with various stages of the viral life cycle.

A range of pyrimidine-containing compounds have been tested for their activity against both RNA and DNA viruses. For instance, various pyrimidine molecules have demonstrated inhibitory effects on influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV) nih.gov. The antiviral mechanism of these compounds is often attributed to their ability to inhibit key viral enzymes or interfere with viral replication processes.

In the context of emerging viral threats, research has also explored the activity of pyrimidine derivatives against coronaviruses. Studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have identified compounds with selective efficacy against human coronavirus 229E (HCoV-229E) and HCoV-OC43 researchgate.net. While the antiviral activity was described as weak in some cases, these findings highlight the potential of the pyrimidine scaffold for the development of novel anti-coronavirus agents researchgate.net.

Furthermore, some pyrimidine derivatives have been investigated for their ability to induce premature death in virus-infected cells. Small-molecule inhibitors of cellular anti-apoptotic Bcl-2 proteins, which can include pyrimidine-based structures, have been shown to induce apoptosis in cells infected with different RNA or DNA viruses, thereby limiting viral replication and spread mdpi.com. This suggests a host-oriented antiviral strategy where the compounds sensitize infected cells to apoptosis mdpi.com.

While a broad range of pyrimidine derivatives have shown antiviral potential, it is important to note that not all analogues are active against all viruses. For example, a series of 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines were evaluated for their anti-HIV and anti-HCV activity but did not exhibit significant inhibition of viral replication in the tested cell culture systems biorxiv.org. This underscores the importance of specific structural features for antiviral efficacy.

The following table summarizes the in vitro antiviral activity of selected pyrimidine analogues against various virus strains.

| Compound Class | Virus Strain(s) | Observed Effect | Reference(s) |

| Pyrimidine derivatives | Influenza virus, RSV, Rhinovirus, Dengue virus, Herpes virus, HBV, HCV, HIV | Inhibition of viral replication | nih.gov |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Selective antiviral efficacy | researchgate.net |

| Bcl-2 protein inhibitors | Various RNA and DNA viruses | Induction of apoptosis in infected cells, limited viral replication | mdpi.com |

| 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines | HIV-1, HIV-2, HCV | No significant inhibition of viral replication | biorxiv.org |

Antimicrobial Activity against Bacterial and Fungal Strains

In vitro studies have demonstrated that analogues of this compound exhibit a wide spectrum of antimicrobial activity against various bacterial and fungal strains. The pyrimidine scaffold has proven to be a versatile framework for the development of novel antimicrobial agents.

A number of synthesized pyrimidine derivatives have shown promising activity against Gram-positive bacteria. For instance, certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides displayed good activity against strains of Staphylococcus aureus and Bacillus subtilis researchgate.net. Similarly, trifluoromethyl pyrimidinone series have also shown good activity against Gram-positive bacteria nih.gov. The activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

The efficacy of pyrimidine analogues is not limited to Gram-positive bacteria. Some derivatives have also shown activity against Gram-negative bacteria. For example, certain pyrimidine compounds demonstrated moderate resistance against Escherichia coli nih.gov. However, the activity against Gram-negative bacteria is often less pronounced compared to Gram-positive strains, which may be due to differences in the bacterial cell wall structure.

In addition to their antibacterial properties, several pyrimidine derivatives have exhibited significant antifungal activity. Studies have shown that some analogues are effective against fungal species such as Candida albicans, Aspergillus niger, Aspergillus fumigatus, Geotrichum candidum, and Syncephlastrum racemosum nih.govsemanticscholar.org. The antifungal mechanism of these compounds may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

The following table provides a summary of the in vitro antimicrobial activity of selected pyrimidinone analogues.

| Compound/Analogue Class | Bacterial Strain(s) | Fungal Strain(s) | Observed Activity | Reference(s) |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Not specified | Good activity | researchgate.net |

| Trifluoromethyl pyrimidinones (B12756618) | Gram-positive bacteria | Candida albicans | Good activity | nih.gov |

| Pyrimidine derivatives | Escherichia coli | Candida albicans | Moderate resistance | nih.gov |

| Pyrazolo[1,5-a]pyrimidine and 4,6-dihetaryl pyrimidine | Not specified | Candida albicans, Aspergillus fumigatus, Geotrichum candidum, Syncephlastrum racemosum | High activity | semanticscholar.org |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. In vitro studies have identified several classes of pyrimidinone analogues that exhibit potent activity against this pathogen.

A series of trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against Mycobacterium tuberculosis. Several of these compounds displayed potent activity, with minimum inhibitory concentrations (MICs) indicating significant inhibition of bacterial growth nih.gov. Further structure-activity relationship (SAR) studies led to the synthesis of additional analogues, some of which demonstrated promising activity with low cytotoxicity nih.gov. One representative molecule from this series showed rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis bacilli nih.gov.

Another class of pyrimidine derivatives, the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have also been investigated for their antitubercular potential. A focused library of these analogues was synthesized, leading to the identification of key pharmacophoric features and substantial improvements in antitubercular activity. The most promising compounds in this series exhibited low cytotoxicity and showed activity against M. tuberculosis within macrophages researchgate.net.

Furthermore, a triazine antitubercular hit led to the design and synthesis of a related pyrimidine family of compounds. These analogues were evaluated for their in vitro activity against M. tuberculosis, demonstrating that the pyrimidine scaffold could maintain or even improve upon the antitubercular efficacy of the original triazine lead nih.govnih.gov. Some of these pyrimidine analogues were found to be bactericidal, with an MBC/MIC ratio of ≤4 nih.gov.

The following table summarizes the in vitro antitubercular activity of selected pyrimidinone analogues.

| Compound Class | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference(s) |

| Trifluoromethyl pyrimidinones | M. tuberculosis | Potent activity, rapid bactericidal action. | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | M. tuberculosis | Improved antitubercular activity, low cytotoxicity, active within macrophages. | researchgate.net |

| Pyrimidine analogues (derived from triazine hit) | M. tuberculosis | Maintained or improved efficacy, bactericidal activity. | nih.govnih.gov |

| Substituted benzothiazolylpyrimidine-5-carboxamides | H37Rv strain of M. tuberculosis | Excellent in vitro activity. | researchgate.net |

Anti-inflammatory and Antioxidant Effects in Cellular Models

In vitro studies have revealed that various pyrimidine and pyrimidopyrimidine derivatives possess significant anti-inflammatory and antioxidant properties. These activities are often linked to the ability of these compounds to scavenge free radicals and modulate inflammatory pathways at the cellular level.

The antioxidant potential of novel pyrimidine acrylamides has been evaluated using various in vitro assays. While some compounds showed limited radical scavenging activity in the DPPH assay, they exhibited moderate to good inhibition of lipid peroxidation. This suggests that their antioxidant mechanism may be more complex than direct radical scavenging and could involve the inhibition of enzymes like lipoxygenase, which are involved in oxidative stress pathways.

Similarly, a series of novel pyrimidine and pyrimidopyrimidine analogues were synthesized and assessed for their antioxidant and anti-inflammatory activities. The antioxidant effects were measured by their ability to scavenge free radicals, with several compounds demonstrating strong antioxidant potential. The anti-inflammatory activity of these compounds was evaluated using a membrane stabilization assay, which serves as an in vitro model for anti-inflammatory action. Certain compounds showed strong anti-hemolytic effects, indicating their ability to protect red blood cells from lysis, a process often associated with inflammation.

The anti-inflammatory effects of some pyrimidine derivatives are also attributed to their ability to inhibit enzymes involved in the inflammatory cascade. For example, some pyrimidine acrylamides were identified as potent inhibitors of soybean lipoxygenase, an enzyme that plays a role in the production of inflammatory mediators.

The following table summarizes the in vitro anti-inflammatory and antioxidant effects of selected pyrimidine analogues.

| Compound Class | Assay | Observed Effect | Reference(s) |

| Pyrimidine acrylamides | DPPH assay | Limited radical scavenging activity | |

| Pyrimidine acrylamides | Lipid peroxidation inhibition | Moderate to good inhibition | |

| Pyrimidine acrylamides | Soybean lipoxygenase inhibition | Potent inhibition | |

| Pyrimidine and pyrimidopyrimidine analogues | Free radical scavenging | Strong antioxidant effects | |

| Pyrimidine and pyrimidopyrimidine analogues | Membrane stabilization (anti-hemolytic) | Strong anti-hemolytic effects |

Conclusion and Future Directions in 2 Benzyl 6 Methyl 4 3h Pyrimidinone Research

Current Understanding and Research Gaps

The pyrimidine (B1678525) nucleus is a fundamental component of various biologically important molecules, including nucleic acids and vitamins, and is a privileged scaffold in drug discovery. nih.govnih.gov Pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. mdpi.comnih.gov However, research specifically focused on 2-Benzyl-6-methyl-4(3H)-pyrimidinone is limited. The current understanding is largely extrapolated from studies on structurally related pyrimidinone derivatives.

Key Research Gaps:

Lack of dedicated studies on the synthesis and optimization of this compound.

Limited to no data on the in vitro and in vivo pharmacological activities of the compound.

Absence of structure-activity relationship (SAR) studies to understand the contributions of the benzyl and methyl substituents.

Unknown pharmacokinetic and toxicological profiles.

Prospective Derivatization Strategies and Synthetic Innovations

Future research should prioritize the development of efficient synthetic routes and the generation of a library of derivatives to explore the chemical space around the this compound scaffold.

Derivatization Strategies:

Modification of the Benzyl Moiety: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group could significantly modulate the electronic properties and steric bulk, potentially influencing binding affinity to biological targets.

Functionalization of the Methyl Group: The methyl group at the 6-position could be a handle for further chemical transformations, such as halogenation followed by nucleophilic substitution, to introduce diverse functionalities.

Substitution at the N3 Position: The nitrogen at the 3-position of the pyrimidinone ring offers a site for alkylation or acylation to explore the impact of N-substitution on biological activity.

Annulation Reactions: Fusion of other heterocyclic rings to the pyrimidine core could lead to the development of novel polycyclic structures with potentially enhanced and specific biological activities.

Synthetic Innovations: The synthesis of pyrimidinone derivatives can be achieved through various established methods, often involving the condensation of a β-ketoester with an amidine. researchgate.net Innovations in synthetic methodologies, such as the use of green chemistry principles, microwave-assisted synthesis, and novel catalytic systems, could lead to more efficient and environmentally benign routes for the production of this compound and its analogs.

Opportunities in Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process for pyrimidinone scaffolds. nih.govrsc.orgnih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activities. nih.govnih.gov This can aid in the rational design of more potent analogs.

Molecular Docking: Docking simulations can predict the binding modes and affinities of pyrimidinone derivatives with various biological targets. mdpi.com This can help in identifying potential targets and understanding the molecular basis of their action.

Pharmacophore Modeling: This approach can identify the essential structural features required for a specific biological activity, guiding the design of new molecules with improved potency and selectivity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early-stage identification of candidates with favorable drug-like properties.

Table 1: Potential Computational Studies for this compound Derivatives

| Computational Method | Application | Expected Outcome |

|---|---|---|

| QSAR | Correlate structural properties with biological activity. | Predictive models for designing potent compounds. |

| Molecular Docking | Predict binding interactions with target proteins. | Identification of key binding residues and optimization of ligand-protein interactions. |

| Pharmacophore Modeling | Identify essential features for biological activity. | A 3D model to guide the design of new active molecules. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |